Product packaging for Eupalestin(Cat. No.:CAS No. 73340-44-0)

Eupalestin

Cat. No.: B1201618
CAS No.: 73340-44-0
M. Wt: 416.4 g/mol
InChI Key: YPFLOZZPZVKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalestin is a polymethoxyflavone, a class of flavonoid compounds, that has been identified in plants such as Ageratum conyzoides . Research indicates that this compound possesses promising biological activities, making it a compound of interest in several scientific fields. It has been highlighted as one of the promising anti-inflammatory compounds isolated from Australian tropical medicinal plants used in Aboriginal lore . Studies on its anti-inflammatory properties show it can reduce proinflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2) . Additionally, this compound demonstrates inhibitory activity against the spore germination of pathogenic fungi, suggesting a role in plant defense and potential research applications in antifungal agents . These dual properties make this compound a valuable compound for researchers investigating new pathways in inflammation and plant-pathogen interactions. This product is labeled "For Research Use Only" (RUO) . This means it is intended solely for laboratory research purposes and is not manufactured or intended for use in the diagnosis, prevention, or treatment of diseases in humans or animals . It is not for use in humans, nor is it intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O9 B1201618 Eupalestin CAS No. 73340-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73340-44-0

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3

InChI Key

YPFLOZZPZVKXBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

Other CAS No.

73340-44-0

Synonyms

5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
5,6,7,8,3'-PM-4',5'-MDF

Origin of Product

United States

Natural Occurrence and Extraction of Eupalestin

Eupalestin is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core structure. Its discovery and isolation are intrinsically linked to the field of phytochemistry, which investigates the chemical compounds derived from plants.

Botanical Sources of this compound

The primary botanical source of this compound is Ageratum conyzoides. This plant is a member of the Asteraceae family and is the principal species from which this compound has been identified and isolated. While other related species may produce similar compounds, A. conyzoides is the most scientifically documented source of this specific polymethoxyflavone.

Table 1: Primary Botanical Source of this compound

Genus Species Family Common Name

Geographic Distribution of Source Plants

Ageratum conyzoides is native to the tropical regions of the Americas, particularly Central and South America, including Brazil and Mexico tandfonline.comtandfonline.com. However, its adaptability has led to its naturalization and widespread distribution across the globe. It is now considered an invasive weed in many tropical and subtropical areas of Asia, Africa, and Oceania tandfonline.comekb.eg. The plant thrives in a variety of habitats, including agricultural lands, pastures, roadsides, and other disturbed areas, especially in damp environments ekb.egekb.eg. Its pantropical distribution ensures a wide and accessible supply of biomass for phytochemical research and extraction ekb.eg.

Optimized Extraction Methodologies for this compound

The extraction of this compound, a low-polarity polymethoxyflavone, from its plant matrix requires carefully selected and optimized methodologies. The goal is to efficiently separate the target compound from the complex mixture of other phytochemicals present in Ageratum conyzoides.

Solvent-Based Extraction Techniques

Conventional solid-liquid extraction using organic solvents is a common and fundamental approach for obtaining flavonoids. The choice of solvent is critical and is based on the polarity of the target compound. For polymethoxyflavones like this compound, a range of solvents with varying polarities are employed.

Research on Ageratum conyzoides has explored various solvent systems. Ultrasonic-assisted extraction has been performed using a sequence of solvents with increasing polarity, such as n-hexane, dichloromethane, and methanol, to fractionate the chemical constituents researchgate.net. Another study focused on optimizing flavonoid extraction from A. conyzoides leaves found that a digestion technique using 70% ethanol at 60°C for 2 hours was effective for achieving a high yield of quercetin, another flavonoid present in the plant phcogj.com.

A particularly effective method for extracting polymethoxylated flavones involves using an acidified aqueous solution (e.g., 1% HCl in water) to convert the flavones into their more soluble flavylium cation forms. This is followed by a liquid-liquid extraction step with a solvent like ethyl acetate (B1210297) to isolate the compounds of interest ctu.edu.vn.

Table 2: Solvent-Based Extraction Parameters for Flavonoids from Ageratum conyzoides

Extraction Method Solvent(s) Temperature Duration Target Compounds
Digestion 70% Ethanol 60°C 2 hours Quercetin and other flavonoids
Maceration Absolute Ethanol Room Temperature 7 days General crude extract
Ultrasonic-Assisted n-hexane, Dichloromethane, Methanol Not specified Not specified General phytochemicals

Advanced Extraction Approaches (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

To improve efficiency, reduce solvent consumption, and minimize extraction time, advanced extraction techniques have been developed. These "green" technologies offer significant advantages over conventional methods.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, which accelerates the release of target compounds from the plant cells researchgate.net. The key parameters that require optimization include solvent type and volume, microwave power, temperature, and extraction time researchgate.net. Microwave-assisted hydrodistillation (MAHD) has been successfully applied to the aerial parts of Ageratum conyzoides for the extraction of essential oils. This method proved to be significantly faster (60 minutes) compared to conventional hydrodistillation (180 minutes) ekb.eg. While this study targeted volatile compounds, the principle of MAE is broadly applicable to the extraction of flavonoids by selecting appropriate solvents researchgate.net.

Supercritical Fluid Extraction (SFE): SFE employs a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. In this supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the solid plant material effectively and dissolve target compounds mdpi.com. The selectivity of SFE can be finely tuned by adjusting pressure and temperature mdpi.com. SFE has been used to extract chromenes from Ageratum conyzoides. The study found that operating at 40°C and 90 bar resulted in the highest yield and selectivity for the target compounds tandfonline.comtandfonline.com. For extracting more polar compounds like flavonoids, the polarity of the supercritical CO₂ can be increased by adding a co-solvent, such as ethanol or methanol mdpi.com.

Initial Isolation and Enrichment Strategies for this compound from Complex Matrices

Following extraction, the crude extract contains a multitude of compounds. The next crucial step is to isolate and enrich this compound from this complex mixture. Chromatographic techniques are the cornerstone of this purification process.

The primary method for the separation of flavonoids from Ageratum extracts is column chromatography . In this technique, the crude extract is loaded onto a column packed with a stationary phase, typically silica gel. A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. For polymethoxyflavones, a common approach is to use a non-polar solvent system, such as petroleum ether and ethyl acetate, with a gradually increasing polarity to elute the compounds sequentially ctu.edu.vn.

Thin-Layer Chromatography (TLC) is often used in parallel with column chromatography. Analytical TLC helps in monitoring the separation process and identifying the fractions containing the target compound. Preparative TLC (PTLC) can be used for the final purification of smaller quantities of the compound innspub.netnih.gov.

For precise identification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method coupled with a photodiode array (PDA) detector and mass spectrometry (MS), such as UPLC-PDA-ESI-QToF-MS, has been successfully used for the simultaneous identification and quantification of this compound and other metabolites in aqueous extracts of Ageratum conyzoides nih.gov.

Table 3: Compound Names Mentioned

Compound Name
This compound
Quercetin
Precocene I
Precocene II

Biosynthetic Pathways and Chemical Synthesis of Eupalestin

Biosynthetic Pathways of Eupalestin

This compound is primarily derived from the plant Ageratum conyzoides, also known as billy goat weed smolecule.com. As a flavonoid, this compound's biosynthesis generally follows the established pathways for this class of compounds in plants. Flavonoids are typically synthesized via a convergence of two major metabolic pathways: the shikimate pathway, which provides the phenylpropanoid unit, and the polyketide pathway (specifically, the acetate (B1210297) pathway), which contributes to the A-ring of the flavonoid structure imsc.res.in.

While specific enzymatic steps directly leading to this compound's unique methoxylated and methylenedioxyflavone structure are not extensively detailed in the provided literature, the general flavonoid biosynthetic route involves a series of enzymatic reactions. These typically include the formation of chalcones from p-coumaroyl-CoA and malonyl-CoA units, followed by cyclization and further modifications such as hydroxylation, methylation, and glycosylation, which contribute to the diverse array of flavonoid structures observed in nature imsc.res.in. This compound itself is classified as an O-methylated flavonoid naturalproducts.net.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through chemical methods, although extraction from natural sources, particularly Ageratum conyzoides, remains the more common approach smolecule.com. Chemical synthesis routes for compounds like this compound typically involve multi-step organic reactions designed to construct its intricate molecular architecture smolecule.com. These synthetic endeavors aim to build the complex flavone (B191248) core and introduce the specific methoxy (B1213986) and methylenedioxy substituents at their precise positions.

Stereoselective synthesis is a critical area in organic chemistry, particularly for natural products and pharmaceutical compounds, as different stereoisomers can exhibit distinct biological activities. For flavonoids, general methodologies for stereoselective synthesis have been developed. These approaches often encompass techniques such as stereoselective chalcone (B49325) epoxidation, Sharpless asymmetric dihydroxylation, Mitsunobu reactions, and cycloaddition reactions nih.gov. Additionally, the use of chiral auxiliaries, organo-, organometallic, and biocatalysis, as well as the chiral pool approach, have been employed to obtain chiral bioactive flavonoids with high enantiomeric purity nih.gov.

However, despite the general advancements in stereoselective synthesis of flavonoids, specific stereoselective synthesis approaches or detailed research findings regarding the stereoselective synthesis of this compound itself were not identified in the available scientific literature. This compound's structure, while complex, does not inherently possess multiple chiral centers in its flavone core, which might explain the lack of emphasis on stereoselective synthesis for this particular compound compared to other flavonoids that are naturally chiral or have chiral derivatives.

Cellular and Molecular Mechanisms of Eupalestin S Biological Activity

Modulation of Cellular Signaling Pathways by Eupalestin

This compound has been shown to influence key signaling pathways involved in inflammatory responses, including the NF-κB and MAPK cascades.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules tandfonline.com. Research indicates that this compound can significantly reduce the activity of p65 NF-κB, a key subunit of the NF-κB complex tandfonline.commdpi.com. This inhibition interferes with the expression of genes associated with inflammation tandfonline.com. Studies on Ageratum conyzoides extracts, from which this compound is isolated, have demonstrated a reduction in NF-κB phosphorylation in mouse models, suggesting a direct or indirect inhibitory effect on this pathway nih.govfrontiersin.org.

Mitogen-Activated Protein Kinase (MAPK) cascades, including p38 MAPK, c-JUN N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play vital roles in cellular responses to stress and inflammation jppres.com. This compound has been observed to reduce the activity of p38 MAPK mdpi.com. This effect contributes to its anti-inflammatory properties by modulating downstream signaling events that lead to the production of inflammatory mediators mdpi.com. Isolated compounds, including this compound, from Ageratum conyzoides have been shown to reduce the phosphorylation of MAPK nih.govfrontiersin.org. Molecular docking simulations have also explored the interaction of compounds from A. conyzoides, including this compound, with p38-MAPK, suggesting potential binding mechanisms jppres.com.

Beyond NF-κB and MAPK pathways, this compound and extracts containing it have demonstrated broader anti-inflammatory effects by influencing other inflammatory transduction mechanisms. These include the reduction of pro-inflammatory mediators such as myeloperoxidase (MPO), adenosine (B11128) deaminase (ADA), and nitric oxide (NO) nih.govtandfonline.com. Furthermore, studies have shown that this compound can inhibit the production of various pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) nih.govmdpi.com. This broad inhibitory action on multiple inflammatory mediators underscores this compound's potential as an anti-inflammatory agent.

This compound's Interaction with Molecular Targets

This compound's biological activities are also attributed to its direct or indirect interactions with specific molecular targets, such as enzymes and receptors.

Flavonoids, including this compound, are known for their ability to inhibit inflammation-related regulatory enzymes mdpi.com. While specific detailed research findings on this compound's direct inhibition profiles for cyclooxygenases (COX), lipoxygenases (LOX), or proteases are less extensively detailed in the provided search results, related compounds and plant extracts containing this compound have shown such activities. For instance, other anti-inflammatory compounds from medicinal plants have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2) activities nih.govresearchgate.net. The anti-inflammatory activity of plant extracts is often attributed to the inhibition of eicosanoid-generating enzymes like phospholipase A2, cyclooxygenases, and lipoxygenases, which leads to a reduction in prostanoids and leukotrienes tandfonline.com.

Research indicates that this compound may interact with various cellular receptors, potentially modulating their activity smolecule.com. While direct detailed data on this compound's specific binding to cytokine receptors or its activation/inhibition profile of such receptors is not explicitly provided in the search results, its ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-17A, and IL-6 suggests an upstream or downstream influence on cytokine signaling pathways nih.govmdpi.com. The modulation of NF-κB and MAPK pathways, as discussed earlier, inherently impacts the cellular machinery responsible for cytokine production and response, indirectly affecting cytokine receptor signaling.

Transcription Factor Modulation

Transcription factors (TFs) are proteins that regulate gene expression by binding to specific DNA sequences, thereby controlling the recruitment of RNA polymerase and modulating gene transcription frontiersin.orgnih.gov. The concentration and residence time of TFs on DNA can significantly impact transcriptional activity frontiersin.org. While direct studies specifically detailing this compound's modulation of individual transcription factors are limited in the provided search results, the broader anti-inflammatory effects of this compound, particularly its influence on cytokine production, strongly suggest an involvement in the modulation of key transcription factors. Pro-inflammatory cytokines like TNF-α and IL-1β often converge upon transcription factors such as NF-κB, which is a major regulator of inflammatory gene expression researchgate.netfrontiersin.org. IL-6 also indirectly interacts with NF-κB through ERK1/2 activation of NF-IL6, which works with NF-κB to promote transcription of target genes researchgate.netfrontiersin.org. Therefore, this compound's ability to reduce these cytokines implies an upstream regulatory effect on these or other related transcription factors.

Regulation of Gene Expression by this compound

This compound's anti-inflammatory activity is closely linked to its ability to regulate the expression of genes involved in the inflammatory cascade.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are crucial mediators of inflammation researchgate.netfrontiersin.orgnih.gov. Elevated levels of these cytokines are associated with various inflammatory and autoimmune diseases nih.gov. Standardized extracts containing this compound have been shown to significantly reduce the nocifensive response induced by intraplantar injection of prostaglandin (B15479496) E2 (PGE2) and intrathecal injection of IL-1β in mice, indicating a reduction in pro-inflammatory mediators researchgate.net. Furthermore, plant extracts containing this compound have demonstrated significant inhibition of TNF-α nih.gov. These findings suggest that this compound exerts its anti-inflammatory effects, at least in part, by modulating the transcriptional control of these key pro-inflammatory cytokines. The regulation of IL-6 gene expression, for instance, involves complex mechanisms, including epigenetic alterations like DNA methylation, which can influence transcription factor recruitment reumatologiaclinica.org.

Table 1: Effects of this compound-Containing Extracts on Pro-inflammatory Cytokines

CytokineEffectContext/ModelReference
IL-1βReductionNocifensive response in mice researchgate.net
TNF-αInhibitionPlant extract activity nih.gov

Chemokines, such as Interleukin-8 (IL-8, also known as CXCL8), are critical for recruiting immune cells, particularly neutrophils, to sites of inflammation wikipedia.orgnih.gov. IL-8 is produced by various cell types in response to inflammatory stimuli, and its gene expression can be activated by nuclear factors like NF-κB and AP-1 in response to IL-1 and TNF-α nih.govmdpi.com. While direct studies on this compound's specific effect on IL-8 production are not explicitly detailed in the provided search results, its demonstrated ability to reduce pro-inflammatory cytokines (TNF-α, IL-1β) researchgate.netnih.gov suggests a likely downstream effect on chemokine production, as these cytokines are known inducers of IL-8 nih.govumich.edu. Inhibition of these upstream signals by this compound would logically lead to a reduction in IL-8 and other chemokine levels, thereby attenuating the recruitment of inflammatory cells.

Cellular Responses Induced by this compound

Beyond gene expression modulation, this compound also influences fundamental cellular processes relevant to inflammation.

Protein denaturation is a process where proteins lose their native three-dimensional structure, often leading to a loss of biological function and contributing to inflammatory responses gpub.orgsaspublishers.commedwinpublishers.com. The inhibition of protein denaturation is a recognized mechanism for anti-inflammatory activity, often evaluated using in vitro models such as the egg albumin denaturation assay gpub.orgmedwinpublishers.comnih.govresearchgate.net. While specific data for this compound's direct inhibition of protein denaturation is not provided, the anti-inflammatory properties of compounds and extracts from Ageratum conyzoides, where this compound is a major component, often include this mechanism researchgate.netgpub.org. Studies on various plant extracts demonstrate that anti-inflammatory agents can prevent thermal denaturation of proteins, with efficacy comparable to non-steroidal anti-inflammatory drugs (NSAIDs) saspublishers.commedwinpublishers.com.

Cell membrane stability is crucial for maintaining cellular homeostasis and function, and its disruption can contribute to pathological conditions, including inflammation mdpi.comontosight.ainih.gov. The membrane stability test assesses the integrity of cell membranes and the effects of various agents on their stability ontosight.ai. While direct experimental data on this compound's specific effects on membrane stability are not explicitly detailed in the provided search results, the broader anti-inflammatory actions of flavonoids, the class of compounds to which this compound belongs, often involve interactions with cellular membranes nih.gov. The stability of biomembranes can be influenced by various factors, including lipid composition, charge, and interactions with proteins mdpi.comnih.govnih.govaps.org. Further research would be needed to elucidate the precise mechanisms by which this compound might influence membrane stability.

Modulation of Immune Cell Function and Activation (e.g., Macrophages)

This compound, a polymethoxyflavone, has been identified as a significant constituent within standardized extracts of Ageratum conyzoides (SEPAc), a plant traditionally recognized for its anti-inflammatory properties researchgate.net. Research into the anti-inflammatory mechanisms of compounds isolated from Ageratum conyzoides has indicated that this compound plays a role in modulating key cellular pathways involved in immune responses nih.gov.

Specifically, studies have shown that isolated this compound, along with 5′-methoxy nobiletin, is capable of reducing the activities of p65 Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) nih.gov. These pathways are critical regulators of immune cell function, particularly in macrophages, which are central to both innate and adaptive immune responses cusabio.comwikipedia.orgfrontiersin.org.

Detailed Research Findings:

NF-κB Pathway Modulation: The NF-κB signaling pathway is a pivotal regulator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and other mediators qiagen.comcellsignal.com. Its activation leads to the transcription of genes involved in inflammation, cell proliferation, and survival plos.org. The observed reduction in p65 NF-κB activity by this compound suggests that it may exert its anti-inflammatory effects by suppressing the activation of this crucial pro-inflammatory pathway nih.gov.

p38 MAPK Pathway Modulation: The p38 MAPK pathway is another significant signaling cascade involved in orchestrating inflammatory responses, cytokine production, and immune cell differentiation cellsignal.complos.org. Inhibition of p38 MAPK activity is a common mechanism by which natural products exert anti-inflammatory effects plos.org. This compound's ability to reduce p38 MAPK activity indicates a potential mechanism through which it can mitigate inflammatory processes and modulate immune cell activation nih.gov.

While the precise downstream effects of this compound on specific macrophage polarization states (e.g., M1 pro-inflammatory vs. M2 anti-inflammatory) or detailed quantitative data on cytokine production by macrophages directly treated with isolated this compound are not explicitly detailed in the provided research findings, the modulation of NF-κB and p38 MAPK activities strongly suggests an impact on macrophage-mediated inflammatory responses. Macrophages produce various cytokines, including TNF-α, IL-1β, and IL-6, which are regulated by these pathways cusabio.comfrontiersin.org. The anti-inflammatory activities observed in the SEPAc, which contains this compound, included the inhibition of paw edema and reduction of nocifensive responses induced by pro-inflammatory mediators like prostaglandin E2 (PGE2) and interleukin-1β (IL-1β) in in vivo models researchgate.net. This further supports the potential for this compound to influence immune cell functions by targeting inflammatory mediators.

Data Tables: Based on the provided search results, specific numerical data tables detailing the direct research findings of this compound's effects on immune cell function and activation (e.g., cytokine levels, pathway activation percentages in specific macrophage cell lines) are not available to generate interactive data tables. The information primarily describes qualitative observations regarding pathway inhibition.

Structure Activity Relationship Studies and Eupalestin Derivatives

Elucidation of Pharmacophores for Eupalitin's Bioactivities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For flavonoids, these features are well-established for various activities, including antioxidant and anti-inflammatory effects.

The key pharmacophoric features for the bioactivities of flavonoids, which would be applicable to eupalitin (B1239494), generally include:

The C2-C3 double bond in the C-ring: This feature, in conjunction with the 4-keto group, is crucial for the antioxidant activity of many flavonoids. This structural arrangement allows for electron delocalization, which is important for scavenging free radicals.

Hydroxyl (-OH) groups on the A and B rings: The number and position of hydroxyl groups are critical determinants of a flavonoid's biological activity. For instance, a 3',4'-ortho-dihydroxy (catechol) group in the B-ring is a strong predictor of antioxidant capacity. Eupalitin possesses a hydroxyl group at the 4'-position of the B-ring.

The 3-hydroxyl group on the C-ring: The presence of a hydroxyl group at the 3-position, as seen in flavonols like eupalitin, has been associated with enhanced antioxidant activity.

The 5- and 7-hydroxyl groups on the A-ring: These hydroxyl groups also contribute to the antioxidant and anti-inflammatory properties of flavonoids. Eupalitin has a hydroxyl group at the 5-position.

The presence of methoxy (B1213986) (-OCH3) groups, as in eupalitin (at the 6- and 7-positions), can modulate the bioactivity of flavonoids. O-methylation can increase the lipophilicity of a flavonoid, potentially enhancing its bioavailability and altering its interaction with cellular targets. nih.gov It has been reported that the O-methylation of certain flavonoids can improve their anti-inflammatory properties.

Design and Synthesis of Eupalitin Analogues

The design and synthesis of analogues of natural products like eupalitin are aimed at improving their biological activity, selectivity, and pharmacokinetic properties. This typically involves modifying the core structure or adding various substituents.

The flavone (B191248) skeleton, which forms the core of eupalitin, is a common target for structural modification. Synthetic strategies for creating flavonoid analogues often involve:

Modifications of the A and B rings: This can include the introduction of different aromatic or heterocyclic rings in place of the phenyl A or B rings to explore new interactions with biological targets.

Modifications of the C-ring: Alterations to the C-ring, such as saturation of the C2-C3 double bond (to form a flavanone) or opening of the ring, can lead to significant changes in biological activity.

Several well-established chemical reactions are used for the synthesis of the flavone skeleton, such as the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. nih.gov These methods can be adapted to produce a variety of eupalitin analogues with modified core structures.

A common strategy for enhancing the bioactivity of flavonoids is the introduction of various substituents onto the flavone skeleton. For eupalitin, this could involve:

Varying the number and position of hydroxyl and methoxy groups: The antioxidant and anti-inflammatory activities of flavonoids are highly dependent on the substitution pattern of these groups. ualberta.camdpi.com Synthesizing analogues of eupalitin with different arrangements of hydroxyl and methoxy groups could lead to compounds with improved potency.

Introducing other functional groups: A wide range of other functional groups, such as halogens, alkyl chains, or nitrogen-containing moieties, can be introduced to the flavone skeleton to modulate the compound's electronic properties, lipophilicity, and steric profile.

The following table provides examples of how different substituents on the flavonoid skeleton can influence biological activity, based on studies of various flavonoids.

Flavonoid Analogue Modification Effect on Biological Activity
Quercetin 3, 5, 7, 3', 4'-pentahydroxyflavoneHigh antioxidant activity
Kaempferol 3, 5, 7, 4'-tetrahydroxyflavoneGood antioxidant activity
5,7-dimethoxyflavone Methoxy groups at C5 and C7Strong BACE1 inhibitory activity nih.gov
Flavanols with a galloyl moiety Addition of a galloyl groupHigher antioxidant activity bohrium.com

Comparative Analysis of Eupalestin Derivatives

A comparative analysis of eupalitin derivatives would be necessary to establish clear structure-activity relationships and to identify the most promising candidates for further development.

The position and chemical nature of substituents on the flavonoid skeleton have a profound impact on biological potency. Key principles include:

Hydroxyl Groups: The presence of hydroxyl groups at the C5 and C7 positions on the A-ring and at the C3' position on the B-ring is often associated with enhanced anti-inflammatory activity. mdpi.com The antioxidant activity is particularly enhanced by a catechol (3',4'-dihydroxy) structure on the B-ring and a hydroxyl group at the C3 position. bohrium.com

Methoxy Groups: The substitution of hydroxyl groups with methoxy groups can have varied effects. In some cases, methoxylation can decrease antioxidant activity. ualberta.ca However, O-methylation can also increase metabolic stability and cell permeability, leading to improved bioactivity in cellular models. For example, O-methylated quercetins have shown significant effectiveness in inhibiting the BACE1 enzyme, which is relevant to Alzheimer's disease. nih.gov The presence of methoxy groups at the C5 and C7 positions has been linked to enhanced anti-inflammatory activity in flavones. mdpi.com

Other Substituents: The introduction of bulky groups can sterically hinder the interaction of the flavonoid with its target, while the addition of lipophilic groups can improve membrane permeability.

The following table illustrates the influence of hydroxyl and methoxy group positions on the antioxidant activity of selected flavonoids.

Compound Substitution Pattern Relative Antioxidant Activity
Flavonoid 1 3,5,7,3',4'-OHHigh
Flavonoid 2 5,7,3',4'-OHModerate
Flavonoid 3 5,7-OMe, 3',4',5'-OMeLow
Flavonoid 4 5,6,7-OMe, 3',4'-OMeVery Low

Data is illustrative and based on general findings for flavonoids. ualberta.ca

Eupalitin itself is an achiral molecule. However, modifications to its structure, particularly to the C-ring, can introduce chiral centers, leading to the formation of stereoisomers. For example, the reduction of the C2-C3 double bond in the C-ring of a flavonol creates a flavan-3-ol (B1228485) structure with two chiral centers at positions 2 and 3. mdpi.com

Studies on flavan-3-ols have shown that stereochemistry can significantly influence their absorption, metabolism, and biological activity. For instance, (-)-epicatechin (B1671481) has been identified as the single stereoisomer among the common flavanols that can mediate a significant arterial dilation response in vivo. nih.gov This highlights the importance of considering stereochemistry when designing and synthesizing eupalitin analogues with modified C-rings. The synthesis of stereochemically pure analogues would be essential for evaluating the specific biological effects of each isomer and for developing more effective therapeutic agents.

Advanced Analytical Methodologies for Eupalestin Research

Spectroscopic Characterization of Eupalestin

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique widely employed for the identification, structural elucidation, and quantification of this compound. It operates by measuring the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information thermofisher.comsci-hub.se.

Tandem Mass Spectrometry (MS/MS or MS²) enhances the analytical capabilities by performing multiple stages of mass analysis wikipedia.org. In MS/MS, a precursor ion of interest is selected and then fragmented, typically through collision-induced dissociation (CID), to produce smaller fragment ions thermofisher.comwikipedia.orglcms.cz. The analysis of these fragment ions provides detailed structural information, enabling the confident identification of this compound even in complex mixtures thermofisher.comlcms.cz.

This compound has been identified and quantified using hyphenated techniques such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) researchgate.netnih.gov. Qualitative analyses using MS/MS have been instrumental in confirming the presence of this compound and other methoxyflavones in extracts of Ageratum conyzoides researchgate.netnih.govinfobibos.com.br. High-resolution mass spectrometry is also utilized for the comprehensive characterization of standardized extracts containing this compound researchgate.net. Furthermore, electrospray ionization-mass spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have been applied in the analysis of plant extracts where this compound is present xiahepublishing.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. This method works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies, unique to different functional groups researchgate.netmdpi.commdpi.comresearchgate.net.

For flavonoid isolates, including those potentially containing this compound, FTIR analysis has revealed the presence of key functional groups. These include hydroxyl (OH) groups, aromatic C-H bonds, alkane C-H bonds, carbonyl (C=O) groups, aromatic C=C bonds, C-O ether linkages, C-O alcohol linkages, and substituted aromatic rings iainkudus.ac.id. FTIR spectroscopy is often used to confirm the structural features of compounds mdpi.commdpi.com. Moreover, variations in FTIR spectra, such as differences in absorbance intensities at specific wavenumbers (e.g., 1692 and 1634 cm⁻¹), can indicate the effect of different processing methods, like drying, on the content of bioactive compounds within extracts researchgate.net.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) Spectroscopy is a widely adopted analytical technique for the qualitative and quantitative analysis of this compound. It measures the absorption or transmission of ultraviolet and visible light through a sample, providing insights into its composition and concentration sci-hub.setechnologynetworks.comresearchgate.netdenovix.com. This technique is particularly useful for compounds like this compound that possess chromophores, which are structural features that absorb light in the UV-Vis region sci-hub.seresearchgate.net.

In the context of this compound analysis, Photo Diode Array (PDA) detectors, which are a type of UV-Vis detector, are commonly integrated into Ultra-Performance Liquid Chromatography (UPLC) systems researchgate.netsci-hub.seinfobibos.com.br. For the quantification of this compound in Ageratum conyzoides extracts, a monitoring wavelength of 330 nm has been employed researchgate.netinfobibos.com.br. Studies on flavonoid isolates have shown characteristic maximum absorption wavelengths (λmax) at 315 nm (Band I) and 280 nm (Band II) using UV-Vis spectrophotometry iainkudus.ac.id. UV-Vis spectroscopy is valued for its accuracy, simplicity, and broad applicability in determining the identification, potency, quality, and purity of various materials researchgate.netdenovix.com.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer an alternative approach for the separation and analysis of compounds like this compound in complex matrices. CE separates components based on their charge-to-mass ratio and hydrodynamic size within a narrow capillary filled with an electrolyte solution researchgate.netresearchgate.net.

While specific detailed applications of CE solely for this compound are less extensively documented compared to chromatographic and spectroscopic methods, CE and its hyphenated techniques are broadly recognized for their utility in the analysis of various components in plant extracts and Traditional Chinese Medicines (TCMs) researchgate.netresearchgate.netup.ac.za. This compound is a flavonoid found in plants that are often subjected to such analytical methods researchgate.netup.ac.zamdpi.com. The development of these methods often involves considerations for sample preparation and further optimization to achieve effective separation and detection of diverse phytochemicals researchgate.net.

Method Validation for this compound Analysis in Biological and Plant Extracts

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, particularly for the quantification of this compound in biological and plant extracts ijpsjournal.comhumanjournals.comijprajournal.com. This process involves evaluating several key parameters to confirm the method's performance characteristics.

A UPLC-PDA method developed for the quantification of this compound, alongside other methoxyflavones, in the aqueous extract of Ageratum conyzoides has undergone rigorous validation according to International Conference on Harmonisation (ICH) guidelines researchgate.netinfobibos.com.br. The validation parameters typically assessed include:

Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components ijpsjournal.comijcrt.org.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range infobibos.com.brijpsjournal.comijcrt.orgnih.gov. For this compound quantification, correlation coefficients higher than 0.999 have been reported, indicating good linearity infobibos.com.br.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified infobibos.com.brijpsjournal.comijcrt.org. For this compound, LOD values between 0.004-0.0075 µg/g have been achieved infobibos.com.br.

Quantification Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy infobibos.com.brijpsjournal.comijcrt.org. LOQ values for this compound have been reported between 0.015-0.02 µg/g infobibos.com.br.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) infobibos.com.brijpsjournal.comijcrt.orgnih.gov. For this compound, reproducibility (RSD) of 10-14% and intermediate precision (RSD) of 9-14% have been observed infobibos.com.br.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found infobibos.com.brijpsjournal.comijcrt.orgnih.gov. An accuracy (recovery) of 100-101% has been reported for this compound quantification infobibos.com.br.

Stability: The ability of the analyte to remain unchanged in a given matrix under specific storage and analytical conditions ijpsjournal.comijprajournal.comijcrt.orgeurl-pesticides.eu.

The successful validation of these methods ensures the generation of high-quality, reliable data for research and quality control purposes, supporting the evaluation of this compound in various matrices ijpsjournal.comhumanjournals.comijprajournal.com.

Data Tables

Table 1: Key Validation Parameters for this compound Quantification by UPLC-PDA in Ageratum conyzoides Aqueous Extract infobibos.com.br

ParameterResult
Linearity (Correlation Coefficient)> 0.999
Detection Limit (LOD)0.004-0.0075 µg/g
Quantification Limit (LOQ)0.015-0.02 µg/g
Accuracy (Recovery)100-101%
Precision (Reproducibility RSD)10-14%
Precision (Intermediate Precision RSD)9-14%

Computational and in Silico Approaches in Eupalestin Studies

Molecular Docking Simulations of Eupalestin with Target Proteins (e.g., p38 MAPK)

Molecular docking simulations are a fundamental in silico technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a protein target, and to estimate the binding affinity between them jpionline.orgnih.gov. This approach is crucial for understanding how a compound might interact with specific enzymes or receptors.

This compound has been investigated for its potential to reduce the activity of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme involved in inflammatory signaling pathways mdpi.com. While specific detailed docking results for this compound with p38 MAPK were not extensively detailed in the provided literature, studies involving compounds from Ageratum conyzoides, including this compound, have utilized computational approaches to examine receptor-ligand interactions with p38 MAPK targets jppres.com. The p38α MAPK (Protein Data Bank ID: 1A9U) is a commonly used protein structure for such docking analyses nih.gov.

Beyond inflammatory targets, molecular docking studies have also explored this compound's interactions with viral proteins. For instance, in silico studies have examined this compound's ability to suppress RNA-dependent RNA-polymerase (RdRp) and 3Cpro of the Foot-and-Mouth Disease Virus (FMDV) inderscienceonline.cominderscience.com. These simulations predicted favorable binding interactions, with binding values ranging from -6.9 kcal/mol to -7.5 kcal/mol for the tested compounds, including this compound, which were lower (indicating stronger binding) than the control drug ribavirin (B1680618) inderscienceonline.cominderscience.com.

Table 1: Predicted Binding Affinities of this compound with FMDV Targets

Target ProteinBinding Affinity (kcal/mol)
RdRp (FMDV)-6.9 to -7.5
3Cpro (FMDV)-6.9 to -7.5

Note: These values represent a range for this compound and other flavonoid compounds from Ageratum conyzoides in the study inderscienceonline.cominderscience.com.

Molecular Dynamics Simulations to Elucidate this compound-Target Interactions

Molecular dynamics (MD) simulations are advanced computational techniques that extend beyond static docking poses by simulating the time-dependent behavior of molecular systems nih.govdovepress.com. These simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the dynamic nature of interactions, which are crucial for understanding the true binding mechanism and stability nih.govnih.gov.

While specific MD simulation results solely focused on this compound were not detailed in the provided search results, MD simulations are frequently employed as a validation step following molecular docking in studies of natural compounds and their protein targets, including p38 MAPK nih.govnih.govresearchgate.net. This approach allows researchers to assess the stability of the predicted binding pose over time and to calculate binding free energies, providing a more comprehensive understanding of the this compound-target interactions nih.govnih.gov. The use of MD simulations helps to refine models and provides a more realistic representation of molecular behavior in a dynamic environment dovepress.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structure of a compound and its biological activity nih.govnih.gov. This approach allows for the prediction of the activity of new or untested compounds and provides insights into the structural features that influence their biological effects nih.gov.

This compound is a flavonoid, and QSAR studies are commonly applied to flavonoids to understand their anti-inflammatory and other biological activities nih.gov. A three-dimensional QSAR (3D-QSAR) study using the comparative molecular field analysis (CoMFA) approach was performed on 52 congeneric compounds isolated from Ageratum conyzoides, including this compound, to investigate their antiplasmodial activity researchgate.net. This study aimed to provide insights into the molecular interactions and structural features that influence the antiplasmodial activity of these compounds, offering a predictive model for further synthetic efforts researchgate.net. This demonstrates the application of QSAR to this compound and its structural analogues to correlate their chemical properties with their biological effects.

Computational Prediction of Binding Affinity and Specificity

The computational prediction of binding affinity and specificity is a critical aspect of drug discovery, enabling the efficient identification of promising drug candidates by quantifying the strength of interaction between a ligand and its target protein biorxiv.orgnih.gov. This field leverages various computational methods, including physics-based simulations and machine learning/deep learning approaches biorxiv.orgnih.govfrontiersin.org.

For this compound, its binding affinity has been computationally predicted against specific viral targets, such as RdRp and 3Cpro of FMDV, with favorable binding values reported inderscienceonline.cominderscience.com. These predictions suggest this compound's potential as an antiviral candidate by inhibiting these enzymes inderscienceonline.com. The accuracy of these predictions is vital for reducing the need for extensive wet-lab testing, thereby conserving time and resources in drug development biorxiv.org. Advanced models are continuously being developed to improve the robustness and generalizability of these predictions, even for unseen proteins arxiv.org.

Network Pharmacology Approaches to Identify this compound's Broader Biological Interactions

Network pharmacology is an emerging in silico approach that investigates the complex interactions between drugs, targets, and diseases within biological networks researchgate.net. Unlike traditional "one drug, one target" paradigms, network pharmacology aims to unveil the multi-target and multi-pathway mechanisms of action of compounds like this compound researchgate.netnih.gov.

This compound has been identified as a promising anti-inflammatory compound through network pharmacology studies researchgate.netresearchgate.net. This approach has been utilized to explore the therapeutic potential of natural products from plants like Ageratum conyzoides by mapping their active compounds to various biological targets and associated pathways researchgate.netresearchgate.net. The results from network pharmacology analyses are often validated through subsequent molecular docking and in vitro or in vivo experiments, providing a comprehensive understanding of this compound's broader biological interactions and its role in modulating complex disease pathways researchgate.net.

Future Perspectives and Research Trajectories for Eupalestin

Exploration of Novel Eupalestin Biosynthetic Pathways

Understanding the complete biosynthetic pathways of natural products like this compound is crucial for sustainable production and for engineering microorganisms to produce these compounds. While general pathways for plant phenolics, including flavonoids, involve the shikimic acid and malonic acid pathways, the specific enzymatic steps and regulatory mechanisms leading to this compound's unique methoxylation and methylenedioxy substitutions remain areas for detailed investigation. uobabylon.edu.iqijrpr.com Future research could employ genomic and transcriptomic analyses of this compound-producing plants to identify novel genes encoding enzymes involved in its biosynthesis. This could involve techniques such as gene knockout or overexpression studies in model plant systems or heterologous hosts to confirm enzyme function. earlham.ac.uk

Development of Chemoenzymatic Synthesis Strategies for this compound and Analogues

Chemoenzymatic synthesis, which combines the precision and selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful approach for the efficient and sustainable production of complex natural products and their analogues. mdpi.comnih.govbeilstein-journals.orgscielo.br For this compound, this could involve:

Enzyme Discovery and Engineering: Identifying and engineering specific enzymes (e.g., methyltransferases, cytochrome P450s) responsible for the unique methoxylation and methylenedioxy group formation in this compound. uobabylon.edu.iq

Modular Synthesis: Developing modular chemoenzymatic routes where enzymatic steps are used for stereoselective or regioselective transformations that are challenging to achieve chemically, followed by chemical modifications to complete the synthesis of this compound or novel analogues. beilstein-journals.org

Investigation of this compound's Role in Intercellular Communication

The role of natural compounds in mediating intercellular communication is an emerging field. Intercellular communication is fundamental to understanding human health and disease progression, involving the exchange of molecules between cells. nih.govnih.gov Future research could explore whether this compound or its metabolites influence cell-to-cell signaling pathways. This might involve:

Gap Junction Modulation: Investigating if this compound modulates gap junctional intercellular communication (GJIC), which involves the direct exchange of low molecular weight molecules between adjacent cells. nih.govtuni.fi

Signaling Pathway Analysis: Studying the impact of this compound on specific signaling pathways (e.g., inflammatory pathways, growth factor signaling) that are known to be involved in intercellular communication. researchgate.netfrontiersin.orgmdpi.com

Microfluidic Co-culture Models: Utilizing advanced microfluidic co-culture platforms to precisely control and monitor intercellular interactions in the presence of this compound. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation of this compound's Biological Activities

To fully understand the therapeutic potential of this compound, advanced preclinical models are essential for elucidating its mechanisms of action and predicting human responses. virscio.comcrownbio.com Current preclinical models, while useful, often lack the complexity to fully recapitulate human disease states. nih.gov Future research should focus on:

Patient-Derived Organoids (PDOs) and Xenografts (PDXs): Employing PDOs and PDXs to study this compound's effects in a more physiologically relevant context, particularly for its reported anti-inflammatory activities. crownbio.comnih.gov

Humanized Animal Models: Utilizing humanized mouse models that better mimic the human immune system to investigate this compound's immunomodulatory effects. nih.gov

"Omics" Integration in Preclinical Studies: Combining advanced imaging techniques with multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from preclinical models to gain a systems-level understanding of this compound's impact on biological pathways and identify potential biomarkers. crownbio.com

Design of this compound-Based Chemical Probes for Target Validation

Chemical probes are invaluable tools for understanding protein function and validating drug targets by selectively modulating protein activity in cells or organisms. sydney.edu.aunih.govchemicalprobes.org Designing this compound-based chemical probes would enable the identification of its direct molecular targets, which is critical for mechanistic elucidation. This could involve:

Affinity-Based Probes: Synthesizing this compound analogues with clickable tags or biotinylation sites for affinity purification and subsequent mass spectrometry-based identification of interacting proteins.

Fluorescent Probes: Developing fluorescent this compound derivatives to visualize its cellular localization and interactions in real-time. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying this compound's structure to identify key pharmacophores responsible for its biological activities, guiding the design of more potent and selective probes. rsc.org

Integration of Omics Data for Systems-Level Understanding of this compound's Effects

The integration of multi-omics data provides a comprehensive understanding of biological systems and can reveal complex patterns and insights into disease mechanisms. frontiersin.orgresearchgate.netnih.govarxiv.org For this compound, future research should integrate data from:

Transcriptomics: Analyzing gene expression changes in response to this compound treatment to identify affected pathways and networks.

Proteomics: Investigating changes in protein abundance and post-translational modifications to understand the functional consequences of this compound's activity.

Metabolomics: Profiling metabolic changes to identify altered metabolic pathways and potential biomarkers of this compound's effects.

Bioinformatics and Computational Approaches: Employing advanced computational methods, including machine learning and network-based approaches, to integrate and interpret the vast multi-omics datasets, uncovering hidden biological patterns and predicting this compound's therapeutic potential. frontiersin.orgarxiv.org

This integrated approach will provide a holistic view of this compound's impact at the molecular, cellular, and organismal levels, accelerating its translation into therapeutic applications.

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for synthesizing Eupalestin?

  • Methodological Answer : Begin by documenting all reagents (purity, suppliers), reaction conditions (temperature, solvent ratios, catalysts), and characterization methods (e.g., NMR, HPLC). Follow standardized protocols for known compounds, citing prior literature for synthesis steps. For novel procedures, include granular details such as inert gas use, stirring rates, and purification techniques. Structure the protocol using academic guidelines that prioritize transparency (e.g., Beilstein Journal of Organic Chemistry standards) . Example table:

ParameterSpecification
SolventAnhydrous DCM (99.9% purity)
CatalystPd/C (5 wt%)
Reaction Time24 h at 60°C
PurificationColumn chromatography (SiO₂)

Q. What are the minimum data requirements to validate this compound’s structural identity?

  • Methodological Answer : Combine spectroscopic data (e.g., ¹H/¹³C NMR, IR) with chromatographic purity assessments (HPLC ≥95%). For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with established databases or prior publications. Document all raw data in supplementary materials, adhering to journal-specific formatting .

Q. How to ensure compliance with ethical and reproducibility standards in this compound research?

  • Methodological Answer : Pre-register experimental designs in public repositories (e.g., Open Science Framework) to avoid bias. Share raw data and code via FAIR-aligned platforms (Findable, Accessible, Interoperable, Reusable). For interdisciplinary studies, use common data formats (e.g., .csv for kinetics, .mnova for NMR) and metadata templates .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line variations, assay protocols). Use sensitivity analyses to test robustness, and validate findings via orthogonal assays (e.g., in vitro vs. in vivo models). Predefine criteria for excluding outliers in the analysis plan . Example approach:

Discrepancy SourceMitigation Strategy
Cell Line VariabilityUse ATCC-validated lines + controls
Assay SensitivityCalibrate with reference inhibitors
Solvent EffectsTest multiple solvents (DMSO, EtOH)

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. Use bootstrapping to quantify confidence intervals and Bayesian methods for uncertainty analysis. Report effect sizes with Cohen’s d or Hedges’ g to contextualize biological significance .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) into this compound’s mechanism-of-action studies?

  • Methodological Answer : Employ pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed biological processes. Use network pharmacology to map compound-target interactions and validate hypotheses with CRISPR-Cas9 knockouts. Ensure interoperability by adhering to MIAME/METABOLOMICS standards for data sharing .

Q. What strategies mitigate batch effects in high-throughput screening of this compound derivatives?

  • Methodological Answer : Randomize plate layouts and include interplate controls (e.g., Z’-factor validation). Apply normalization algorithms (e.g., LOESS, quantile) and batch-correction tools (ComBat). Replicate critical hits across independent batches .

Methodological Resources

  • Data Management : Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) and institutional DMPs (Data Management Plans) for long-term archiving .
  • Conflict Resolution : Adhere to STARD/MIQAS guidelines for transparent reporting of divergent results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.